BenchChemオンラインストアへようこそ!

Bleomycin PEP; Pepleomycin

Pulmonary Fibrosis Bleomycin-Induced Lung Injury Toxicity Index

Bleomycin PEP, also known as Pepleomycin (NK631), is a semisynthetic single-entity glycopeptide antitumor antibiotic derived from the bleomycin family. Unlike clinical bleomycin—which is a multi-component mixture of at least 13 congeners dominated by bleomycin A2 and B2—PEP is a chemically defined molecule in which the terminal amine moiety of the bleomycin core is replaced with 3-[(S)-1'-phenylethylamino]propylamine.

Molecular Formula C61H88N18O21S2
Molecular Weight 1473.6 g/mol
Cat. No. B13793301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin PEP; Pepleomycin
Molecular FormulaC61H88N18O21S2
Molecular Weight1473.6 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O
InChIInChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26?,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46+,47+,48-,49-,59+,60-/m0/s1
InChIKeyQIMGFXOHTOXMQP-ICNXHDPWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bleomycin PEP (Pepleomycin) – Single-Entity Bleomycin Analog with Defined Terminal Amine for Research and Formulation


Bleomycin PEP, also known as Pepleomycin (NK631), is a semisynthetic single-entity glycopeptide antitumor antibiotic derived from the bleomycin family [1]. Unlike clinical bleomycin—which is a multi-component mixture of at least 13 congeners dominated by bleomycin A2 and B2—PEP is a chemically defined molecule in which the terminal amine moiety of the bleomycin core is replaced with 3-[(S)-1'-phenylethylamino]propylamine [1]. It exists as a pale yellow amorphous powder (free base mp 196–198°C; sulfate salt CAS 70384-29-1) soluble in water, methanol, DMSO, and DMF, and is notable for exceptional solid-state stability at room temperature [2]. Its mechanism—iron-mediated oxygen radical generation causing single- and double-strand DNA breaks—is conserved with bleomycin, but PEP exhibits quantifiably altered pharmacology that creates a distinct selection profile for specific research and procurement scenarios.

Why Bleomycin PEP Cannot Be Interchanged with Generic Bleomycin Mixture or Other Analogs


Bleomycin (clinical mixture), bleomycin A2, bleomycin B2, tallysomycin A, and bleomycin-BAPP cannot be considered interchangeable with PEP because each analog exhibits distinct quantitative profiles across the three dimensions that jointly determine clinical/research utility: pulmonary fibrogenicity, tissue distribution, and interaction with radiation [1]. Over 300 bleomycin derivatives with different terminal amines were screened; PEP was selected specifically because it uncoupled antitumor potency from pulmonary toxicity to a degree not achieved by other analogs [1]. Direct head-to-head studies demonstrate that tallysomycin A increased both antitumor potency and pulmonary toxicity in parallel (2–3×), offering no therapeutic index advantage, while bleomycin-BAPP was significantly more pulmonary toxic than bleomycin with no greater antitumor activity [2]. PEP alone showed a statistically significant and quantifiable reduction in pulmonary fibrogenesis while maintaining or exceeding bleomycin's antitumor efficacy [2]. Substituting any of these analogs without accounting for these differentials introduces uncontrolled variables in experimental models and clinical protocols.

Quantitative Differentiation Evidence for Bleomycin PEP (Pepleomycin) vs. Closest Analogs


Pulmonary Fibrosis Incidence and Severity: PEP Reduced to 1/3 and 1/4 of Bleomycin in Head-to-Head Murine Model

In a direct comparative study using an old mouse pulmonary fibrosis model, pepleomycin (NK631) demonstrated pulmonary toxicity reduced to 1/3 the incidence and 1/4 the grade of bleomycin [1]. This finding was corroborated by lung hydroxyproline content analysis. In a separate head-to-head study in beagle dogs receiving intermittent intravenous dosing (5.0 and 2.5 mg/kg every 4 days for 11 treatments), the grade of pulmonary fibrosis for NK631 was approximately 1/2 and 2/3 of that produced by bleomycin at the 5 mg/kg and 2.5 mg/kg dose levels, respectively [2]. In hamsters, intraperitoneal PEP administration produced no significant elevation of lung hydroxyproline content vs. controls, whereas bleomycin at 5 mg/kg i.p. induced a significant increase [3]. However, it must be noted that Sikic et al. (1980) reported PEP to be approximately equitoxic to bleomycin in producing pulmonary fibrosis in a different mouse strain/system, while still observing significantly less pulmonary damage at equivalent antitumor doses; they also noted that PEP doses exceeding 5 mg/kg produced greater lethality than bleomycin, representing a distinct systemic toxicity trade-off [4].

Pulmonary Fibrosis Bleomycin-Induced Lung Injury Toxicity Index

Antitumor Efficacy: PEP Twice as Effective as Bleomycin in Survival Curve Assays with Biphasic Kill Kinetics

In a rigorously controlled head-to-head study using Chinese hamster V-79 cells in vitro and a murine squamous cell carcinoma model in vivo, pepleomycin produced survival curves that were consistently biphasic and demonstrated that PEP was twice as effective as bleomycin on a dose-for-dose basis [1]. The biphasic survival curve shape for PEP indicates a two-component cell kill mechanism not observed to the same extent with bleomycin, suggesting differential cell-cycle or subpopulation targeting [1]. In separate comparative testing, NK631 showed approximately twice the antimicrobial activity of bleomycin against Gram-positive and Gram-negative bacteria, and higher activity on cultured HeLa S3 cells [2]. However, Sikic et al. (1980) found PEP approximately equivalent to bleomycin in antitumor potency against Lewis lung carcinoma and B16 melanoma, indicating that the twofold efficacy advantage may be model-dependent—most pronounced in squamous carcinoma and in vitro clonogenic assays [3].

Antitumor Activity Clonogenic Survival Squamous Cell Carcinoma

Lymph Node and Solid Tumor Distribution: PEP Achieves ~2× Higher Concentration in Metastatic Lymph Nodes vs. Bleomycin

In a comparative organ distribution study in mice and rats, pepleomycin (NK631) was detected at higher levels than bleomycin in skin, lung, stomach, and solid tumor [1]. Critically, NK631 distributed at approximately twice the concentration of bleomycin in AH109A hepatoma cell-metastasized lymph nodes, and was also detected in the mesenteric and lumbar lymph nodes, esophagus, and prostate of rats—tissues where bleomycin showed minimal or no detectable accumulation [1]. Despite distributing at 1.5× higher levels in lung tissue compared to bleomycin, PEP paradoxically produces less pulmonary fibrosis, a finding attributed to its more rapid inactivation by the high-molecular-weight fraction of lung homogenate (inactivation rate order: BLM-M5196 > NK631 > BLM > BLM-HPE), which correlates with the pulmonary fibrosis index [1]. Clinically, this differential lymph node distribution translates to PEP being described as more effective than bleomycin against lymph node metastases, with a potentially broader antitumor spectrum including prostatic carcinoma [2].

Tissue Distribution Lymph Node Metastasis Organotropism

Radiation Potentiation: PEP Radiosensitizes Tumors While Bleomycin Only Shows Additivity

In head-to-head experiments assessing combined modality effects, pepleomycin potentiated radiation injury to tumor cells both in vivo (murine squamous cell carcinoma) and in vitro (Chinese hamster V-79 cells), whereas bleomycin showed only simple additivity with radiation [1]. This qualitative mechanistic difference—radiosensitization vs. mere additivity—was demonstrated through survival curve analysis comparing drug-alone, radiation-alone, and combination treatments [1]. In a clinical retrospective study of 723 oral squamous cell carcinoma patients, radiation (24–30 Gy/3 weeks) combined with bleomycin (90 mg/3 weeks, n=289) or PEP (45–60 mg/3 weeks, n=241) yielded complete response rates of 42% for BLM and 35% for PEP, with total response rates (CR+PR) of 94% for both groups, using approximately half the PEP dose by mass [2]. The lower CR rate for PEP in this clinical series likely reflects the half-dose PEP schedule rather than inferior radiosensitization, consistent with the preclinical finding that PEP's radiation-potentiating effect is dose-dependent and mechanistically distinct from bleomycin's additive behavior [1] [2].

Radiosensitization Combined Modality Therapy Radiation Oncology

Chemical Identity and Stability: PEP Is a Single Defined Molecule with 30-Month Room-Temperature Shelf Life vs. Multi-Component Bleomycin Requiring Cold Storage

PEP is a single, chemically defined compound—N1-[3-[[(1S)-1-phenylethyl]amino]propyl]bleomycinamide (C61H88N18O21S2; MW 1473.59)—as opposed to clinical bleomycin, which is a multi-component mixture of at least 13 glycopeptide congeners with batch-to-batch compositional variability [1]. PEP was selected from a screen of approximately 300 bleomycin derivatives specifically because its single defined terminal amine (3-[(S)-1'-phenylethylamino]propylamine) imparts a reproducible pharmacological profile that cannot be guaranteed with a natural mixture [1]. Regarding stability, PEP sulfate demonstrates exceptional solid-state stability: stable at 37°C for 3 months, at 50°C for 6 weeks, and at room temperature for 30 months in a sealed container [2]. In contrast, bleomycin sulfate requires refrigerated storage (2–8°C or −20°C); reconstituted bleomycin solutions are stable for only 24 hours at room temperature [3]. PEP is hygroscopic and unstable to natural light, requiring sealed container storage, but its tolerance of ambient temperature without potency loss for 2.5 years provides a substantial logistical and supply-chain advantage [2].

Chemical Purity Formulation Stability Single Chemical Entity

Procurement-Relevant Application Scenarios for Bleomycin PEP (Pepleomycin) Based on Quantitative Differentiation Evidence


Squamous Cell Carcinoma Research Models Requiring Higher Cumulative Dosing or Reduced Pulmonary Confounding

In murine squamous cell carcinoma xenograft or chemically induced SCC models where cumulative bleomycin dosing is limited by pulmonary fibrosis onset, PEP's 3–4× lower pulmonary fibrogenicity (1/3 incidence, 1/4 grade in old mice; ~1/2–2/3 fibrosis grade in dogs at matched doses) enables higher cumulative drug exposure without pulmonary toxicity-driven attrition [1] [2]. This is especially critical for long-term tumor growth inhibition studies and combination regimens where pulmonary fibrosis would otherwise confound survival endpoints or histological readouts. Additionally, the biphasic survival curve and 2× potency advantage in SCC models (Sakamoto 1985) mean that PEP can achieve equivalent or superior tumor control at doses that produce substantially less lung injury than equi-effective bleomycin doses [3].

Combined Radiation-Chemotherapy Protocols Exploiting PEP's Radiosensitization Mechanism

For experimental radiation oncology studies, PEP's qualitatively distinct radiation-potentiating effect—as opposed to bleomycin's simple additivity—makes it the preferred bleomycin-class agent when investigating synergistic radiation-drug interactions [1]. In protocols combining 24–30 Gy fractionated radiation with PEP (45–60 mg/m²), the total response rate of 94% (CR+PR) was achieved with approximately half the bleomycin-equivalent mass dose, suggesting PEP's radiosensitization permits dose-sparing while maintaining efficacy [2]. This scenario is directly relevant to translational research in head and neck, esophageal, and cervical cancer combined modality therapy.

Lymphatic Metastasis and Prostate Cancer Models Leveraging PEP's Unique Tissue Distribution

PEP's ~2× higher concentration in metastasized lymph nodes compared to bleomycin, coupled with its unique detection in prostate tissue—where bleomycin shows negligible accumulation—makes PEP the indicated bleomycin analog for preclinical models of lymphatic metastasis and prostatic carcinoma [1]. Clinical observations confirm PEP's superior efficacy against lymph node metastases and activity in prostatic carcinoma that is not observed with bleomycin [2]. Researchers studying the pharmacokinetic determinants of drug distribution to sanctuary sites or developing lymph-node-targeted therapeutic strategies should prioritize PEP over bleomycin to exploit this quantitatively demonstrated organotropism.

Procurement for Laboratories Requiring Ambient-Temperature-Stable Bleomycin-Class Compound with Defined Chemical Identity

PEP's 30-month room-temperature stability in sealed containers vs. bleomycin's requirement for refrigerated storage (2–8°C) and 24-hour reconstituted solution stability represents a decisive procurement advantage for laboratories without reliable cold-chain logistics, for field studies, or for long-term stockpiling of bleomycin-class agents [1]. Furthermore, PEP's identity as a single, fully characterized chemical entity (C61H88N18O21S2; MW 1473.59) rather than a variable multi-component mixture ensures lot-to-lot reproducibility in experimental systems—eliminating a significant source of variability inherent to natural bleomycin preparations that can contain varying proportions of A2, B2, and other congeners [2]. This is a critical consideration for GLP studies, formulation development, and any application requiring stringent chemical definition.

Quote Request

Request a Quote for Bleomycin PEP; Pepleomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.